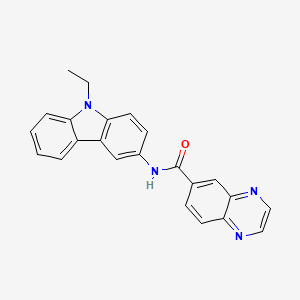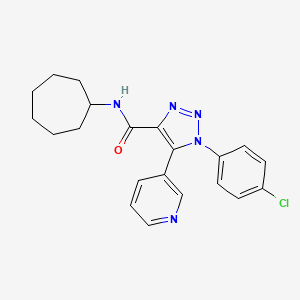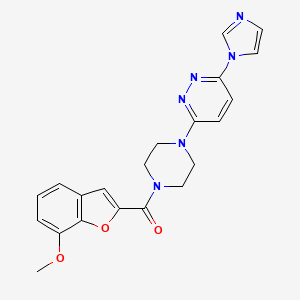
2-Methyl-1-(3-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H14OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(methylthio)phenyl)propan-1-one typically involves the alkylation of 3-(methylthio)benzaldehyde with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a photoinitiator in polymerization processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a photoinitiator, generating free radicals upon exposure to UV light, which then initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-(4-methylthio)phenyl)propan-1-one: Similar structure but with the methylthio group at the para position.
2-Methyl-1-phenylpropan-1-one: Lacks the methylthio group, resulting in different chemical properties.
2-Methyl-1-(3-(methylsulfanyl)phenyl)propan-1-one: Contains a methylsulfanyl group instead of a methylthio group.
Uniqueness
2-Methyl-1-(3-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the methylthio group, which influences its reactivity and applications. This structural feature allows it to participate in unique chemical reactions and imparts distinct biological activities.
Eigenschaften
IUPAC Name |
2-methyl-1-(3-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUYSBLVJGJZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)
![4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline](/img/structure/B2470723.png)




![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/new.no-structure.jpg)


![2-Fluoro-4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2470737.png)
![8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2470738.png)
![ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2470739.png)

![Ethyl 3-oxo-4-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2470741.png)
